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molecular formula C18H22O4 B1204588 Terbucromil CAS No. 37456-21-6

Terbucromil

Cat. No. B1204588
M. Wt: 302.4 g/mol
InChI Key: CJTURQGHQPDNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03952104

Procedure details

A solution of 2.72 parts of 6,8-di-t-butyl-2-methyl-4-oxo-4H-1-benzopyran and 4.44 parts of selenium dioxide in a mixture of 60 parts of water and 250 parts by volume of dioxan was heated under gentle reflux for 12 hours. After cooling, the solution was filtered and the solvents were evaporated from the filtrate. The residue thus produced was dissolved in 250 parts by volume of chloroform and the resulting solution was extracted with 3 portions of 100 parts of a solution containing 5 parts of sodium bicarbonate in 100 parts of water. The combined aqueous washings were acidified with concentrated hydrochloric acid to give a solid which was crystallised from aqueous ethanol to give 6,8-di-t-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid, m.p. 230°-232° C.
Name
6,8-di-t-butyl-2-methyl-4-oxo-4H-1-benzopyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:8]2OC(C)=[CH:11][C:10](=[O:15])[C:9]=2[CH:16]=1)([CH3:4])([CH3:3])[CH3:2].[Se](=O)=[O:22].[OH2:24].[O:25]1[CH2:30][CH2:29]OCC1>C(Cl)(Cl)Cl>[C:1]([C:5]1[CH:6]=[C:7]([C:17]([CH3:18])([CH3:19])[CH3:20])[C:8]2[O:24][C:29]([C:30]([OH:25])=[O:22])=[CH:11][C:10](=[O:15])[C:9]=2[CH:16]=1)([CH3:2])([CH3:4])[CH3:3]

Inputs

Step One
Name
6,8-di-t-butyl-2-methyl-4-oxo-4H-1-benzopyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C=C(O2)C)=O)C1)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O
Name
60
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated from the filtrate
CUSTOM
Type
CUSTOM
Details
The residue thus produced
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with 3 portions of 100 parts of a solution
ADDITION
Type
ADDITION
Details
containing 5 parts of sodium bicarbonate in 100 parts of water
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was crystallised from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C2=C(C(C=C(O2)C(=O)O)=O)C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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